molecular formula C9H6ClNO2 B3055046 5(2H)-Isoxazolone, 4-chloro-3-phenyl- CAS No. 62847-70-5

5(2H)-Isoxazolone, 4-chloro-3-phenyl-

Cat. No.: B3055046
CAS No.: 62847-70-5
M. Wt: 195.6 g/mol
InChI Key: KGBBHRWRBSNLRQ-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone, 4-chloro-3-phenyl- is a heterocyclic organic compound belonging to the isoxazolone family. Its core structure consists of a five-membered isoxazole ring fused with a ketone group at the 5-position. The 4-chloro and 3-phenyl substituents significantly influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Isoxazolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro and phenyl substituents likely enhance lipophilicity and stability, which are critical for optimizing drug bioavailability .

Properties

CAS No.

62847-70-5

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

IUPAC Name

4-chloro-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H6ClNO2/c10-7-8(11-13-9(7)12)6-4-2-1-3-5-6/h1-5,11H

InChI Key

KGBBHRWRBSNLRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-3-phenyl-5(2H)-isoxazolone with structurally related isoxazolone derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Compound Substituents Molecular Formula Key Properties/Applications Reference
4-Chloro-3-phenyl-5(2H)-isoxazolone 4-Cl, 3-Ph C₉H₆ClNO₂ Intermediate in drug synthesis; enhanced stability due to Cl and Ph groups .
4-(3,4-Dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone 4-(3,4-dimethoxybenzylidene), 3-Ph C₁₈H₁₅NO₄ Extended conjugation improves UV absorption; used in materials science .
3-Ethoxy-2-ethyl-4-phenyl-5(2H)-isoxazolone 3-OEt, 2-Et, 4-Ph C₁₃H₁₅NO₃ Ethoxy/ethyl groups increase steric bulk; lower reactivity in nucleophilic substitutions .
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline Triazolo-isoquinoline core with Cl-Ph and furyl C₁₉H₁₁ClN₄O Hybrid structure with potential anticancer activity; distinct from isoxazolones but shares aromatic substitution patterns .

Substituent Effects on Reactivity and Stability

  • Chlorine (Cl) : The 4-Cl substituent in the target compound enhances electronegativity, stabilizing the isoxazolone ring through inductive effects. This contrasts with the methoxy (OCH₃) group in 4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone , which donates electron density via resonance, increasing solubility but reducing thermal stability .
  • Phenyl (Ph) : The 3-Ph group provides aromatic stacking interactions, improving crystallinity and thermal stability. This is consistent with 3-ethoxy-2-ethyl-4-phenyl-5(2H)-isoxazolone , where the phenyl group dominates packing in its crystal lattice .
  • Ethoxy/Ethyl Groups : These substituents in 3-ethoxy-2-ethyl-4-phenyl-5(2H)-isoxazolone introduce steric hindrance, lowering reaction yields (e.g., 2.5% in some syntheses) but improving metabolic stability in vivo .

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